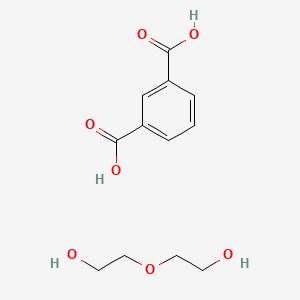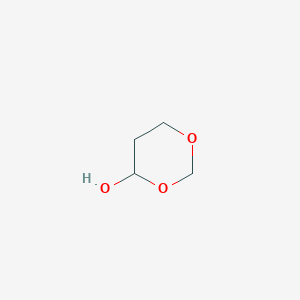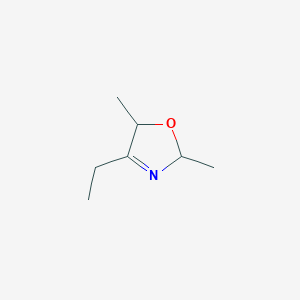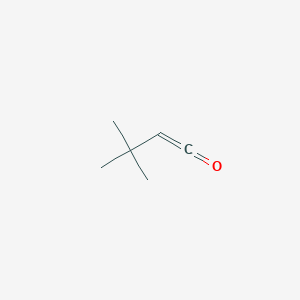
Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol typically involves the esterification of benzene-1,3-dicarboxylic acid with 2-(2-hydroxyethoxy)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: The oxidation of hydroxyl groups results in the formation of carboxylic acids.
Reduction: The reduction of carboxylic acid groups leads to the formation of primary alcohols.
Substitution: Electrophilic aromatic substitution reactions yield various substituted benzene derivatives depending on the reagent used.
科学的研究の応用
Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of resins, coatings, and adhesives.
作用機序
The mechanism of action of benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups in the compound can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. These interactions can influence various biochemical processes, including signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol can be compared with other similar compounds such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Similar in structure but differs in the position of the carboxylic acid groups.
Terephthalic acid (1,4-benzenedicarboxylic acid): Also similar in structure but with carboxylic acid groups in the para position.
Ethylene glycol: Contains hydroxyl groups but lacks the aromatic ring and carboxylic acid groups.
The uniqueness of this compound lies in its combination of aromatic, hydroxyl, and carboxylic acid functionalities, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
60135-93-5 |
|---|---|
分子式 |
C12H16O7 |
分子量 |
272.25 g/mol |
IUPAC名 |
benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C8H6O4.C4H10O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;5-1-3-7-4-2-6/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
InChIキー |
KFGCQOLKVDHXJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(COCCO)O |
関連するCAS |
60135-93-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)


![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)

![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)


![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)
![6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14599414.png)

